
Benzene, 1-ethynyl-2,5-dihexyl-4-iodo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1-ethynyl-2,5-dihexyl-4-iodo- is an organic compound characterized by the presence of a benzene ring substituted with an ethynyl group at position 1, two hexyl groups at positions 2 and 5, and an iodine atom at position 4
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-ethynyl-2,5-dihexyl-4-iodo- typically involves multi-step organic reactions. One common method is the electrophilic aromatic substitution, where the benzene ring undergoes substitution reactions to introduce the ethynyl, hexyl, and iodine substituents. The reaction conditions often involve the use of catalysts such as palladium or copper, and reagents like iodobenzene, hexyl bromide, and ethynyl derivatives .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process might include steps like purification through distillation or chromatography to ensure the final product meets industrial standards.
Types of Reactions:
Oxidation: Benzene, 1-ethynyl-2,5-dihexyl-4-iodo- can undergo oxidation reactions, typically resulting in the formation of carbonyl compounds.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group or reduce the iodine substituent to a hydrogen atom.
Substitution: The compound can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiolates under mild conditions.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of ethyl-substituted benzene derivatives.
Substitution: Formation of azido or thiol-substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Benzene, 1-ethynyl-2,5-dihexyl-4-iodo- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Benzene, 1-ethynyl-2,5-dihexyl-4-iodo- involves its interaction with molecular targets through its functional groups. The ethynyl group can participate in π-π interactions, while the iodine atom can engage in halogen bonding. These interactions can influence the compound’s reactivity and binding affinity to various targets, affecting pathways involved in chemical and biological processes .
Vergleich Mit ähnlichen Verbindungen
- Benzene, 1-ethynyl-2,5-dihexyl-4-bromo-
- Benzene, 1-ethynyl-2,5-dihexyl-4-chloro-
- Benzene, 1-ethynyl-2,5-dihexyl-4-fluoro-
Comparison: Benzene, 1-ethynyl-2,5-dihexyl-4-iodo- is unique due to the presence of the iodine atom, which imparts distinct reactivity and physical properties compared to its bromo, chloro, and fluoro analogs. The larger atomic radius and higher polarizability of iodine make it more reactive in substitution reactions and capable of forming stronger halogen bonds.
Eigenschaften
CAS-Nummer |
167319-26-8 |
|---|---|
Molekularformel |
C20H29I |
Molekulargewicht |
396.3 g/mol |
IUPAC-Name |
1-ethynyl-2,5-dihexyl-4-iodobenzene |
InChI |
InChI=1S/C20H29I/c1-4-7-9-11-13-18-16-20(21)19(15-17(18)6-3)14-12-10-8-5-2/h3,15-16H,4-5,7-14H2,1-2H3 |
InChI-Schlüssel |
KLDCJUAUOVAFBI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1=CC(=C(C=C1I)CCCCCC)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Chloro-N-(4-chlorophenyl)-6-[(prop-2-en-1-yl)oxy]-1,3,5-triazin-2-amine](/img/structure/B14254797.png)
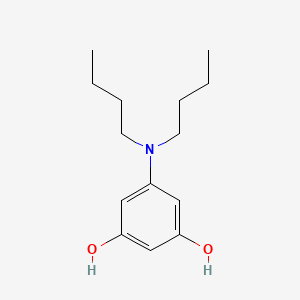
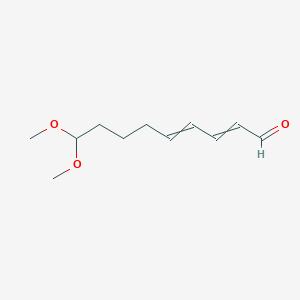

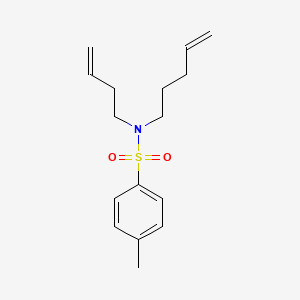

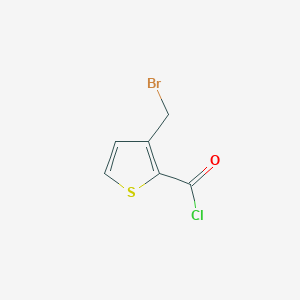
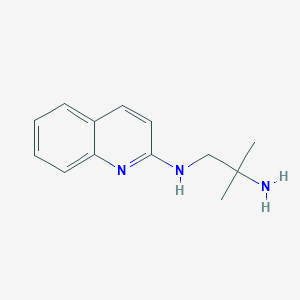
![2,4(1H,3H)-Pyrimidinedione, 1-[(2,6-difluorophenyl)methyl]-3-phenyl-](/img/structure/B14254863.png)
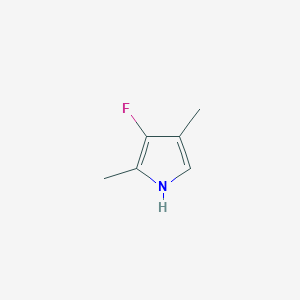

![4H-Pyrazole-3,5-diamine, 4-[[4-fluoro-3-(trifluoromethyl)phenyl]azo]-](/img/structure/B14254872.png)
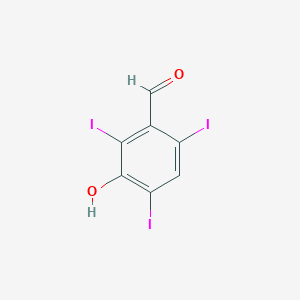
![5-Methoxy-3-[2-(morpholin-4-yl)ethoxy]-1-benzofuran-2-carboxylic acid](/img/structure/B14254887.png)
